molecular formula C16H14N2O2 B12002307 6,7-Dimethoxy-4-phenyl-quinazoline CAS No. 58487-55-1

6,7-Dimethoxy-4-phenyl-quinazoline

Cat. No.: B12002307
CAS No.: 58487-55-1
M. Wt: 266.29 g/mol
InChI Key: WEMBBRGPOSDSBG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-phenyl-quinazoline is a heterocyclic compound with the molecular formula C16H14N2O2 It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-phenyl-quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-phenyl-quinazoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

6,7-Dimethoxy-4-phenyl-quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-phenyl-quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-phenyl-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy groups at positions 6 and 7, along with the phenyl group at position 4, contribute to its unique pharmacological profile.

Properties

58487-55-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6,7-dimethoxy-4-phenylquinazoline

InChI

InChI=1S/C16H14N2O2/c1-19-14-8-12-13(9-15(14)20-2)17-10-18-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

WEMBBRGPOSDSBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C3=CC=CC=C3)OC

Origin of Product

United States

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